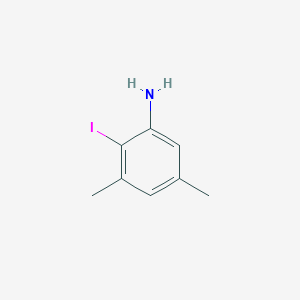

2-Iodo-3,5-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJKCILJUAHZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733863 | |

| Record name | 2-Iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390823-79-7 | |

| Record name | 2-Iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Organic Reactions of 2 Iodo 3,5 Dimethylaniline

Carbon-Iodine Bond Activation in Cross-Coupling Reactions

The C-I bond in 2-iodo-3,5-dimethylaniline is the most reactive of the aryl halides (I > Br > Cl > F) for oxidative addition to low-valent transition metal centers, a critical step in many cross-coupling catalytic cycles. fishersci.com This high reactivity allows for transformations to occur under milder conditions compared to other aryl halides.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing complex molecular architectures. For this compound, palladium-catalyzed reactions are particularly effective for creating new bonds at the C2 position.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.comyonedalabs.comlibretexts.org This reaction is widely used due to its mild conditions and the commercial availability and low toxicity of boronic acids. fishersci.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the biaryl product. libretexts.org

The reaction of this compound with various arylboronic acids, catalyzed by palladium complexes, provides access to a range of substituted biaryl compounds. nih.govrsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. yonedalabs.comresearchgate.net For instance, ligand-free palladium on carbon (Pd/C) has been used for Suzuki-Miyaura reactions under flow conditions. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 80 | 95 | nih.gov |

| 4-Acetylphenylboronic acid | 10% Pd/C | Na₂CO₃ | EtOH/H₂O | 75 | ~99 | mdpi.com |

This table is illustrative and based on general findings for Suzuki-Miyaura reactions of aryl iodides. nih.govmdpi.com Specific data for this compound may vary.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

This compound can be coupled with various terminal alkynes to produce the corresponding 2-alkynyl-3,5-dimethylanilines. These products can serve as intermediates for the synthesis of more complex heterocyclic systems, such as indoles, through subsequent cyclization reactions. bohrium.comnih.gov

Table 2: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp | >90 | bohrium.com |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | Room Temp | >90 | libretexts.org |

This table presents typical conditions for Sonogashira couplings of aryl iodides. libretexts.orgorganic-chemistry.orgbohrium.com Specific outcomes for this compound would require experimental verification.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orglibretexts.org This reaction has become a powerful tool for synthesizing anilines and their derivatives. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. acs.orgrsc.org

This compound can be coupled with a variety of primary and secondary amines to yield N-aryl and N,N-diaryl amine derivatives. The reaction conditions, including the choice of palladium precursor, ligand, and base, must be optimized for each specific substrate combination. libretexts.org

Table 3: Examples of Palladium-Catalyzed Buchwald-Hartwig Amination | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference | | --- | --- | --- | --- | --- | --- | | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | rsc.org | | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | libretexts.org | | Cyclohexylamine | Pd(OAc)₂ | JohnPhos | LHMDS | Dioxane | 80 | rsc.org |

This table illustrates general conditions for Buchwald-Hartwig amination of aryl iodides. libretexts.orgrsc.org The reactivity of this compound would be subject to these parameters.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent some of the oldest methods for forming carbon-heteroatom bonds. organic-chemistry.org While often requiring harsher conditions than their palladium-catalyzed counterparts, recent advancements have led to milder and more efficient copper-based systems, frequently employing ligands to facilitate the reaction. rhhz.net

Copper-catalyzed N-arylation, a type of Ullmann reaction, provides an alternative to the Buchwald-Hartwig amination for the synthesis of arylamines. acs.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.org Ligand-free systems or those employing simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) have been developed. rhhz.netnih.gov

This compound can undergo copper-catalyzed N-arylation with various nitrogen-containing nucleophiles, including primary and secondary amines, and even amides, to form the corresponding N-arylated products. nih.gov

Table 4: Examples of Copper-Catalyzed N-Arylation Reactions | Amine/N-nucleophile | Cu Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference | | --- | --- | --- | --- | --- | --- | | 2-Imidazoline | CuI | None | K₂CO₃ | DMSO | 120 | nih.gov | | Indole (B1671886) | CuI | DMEDA | K₂CO₃ | Dioxane | 110 | rhhz.net | | Aniline | CuI | None | K-tert-butoxide | Toluene | 110 | researchgate.net |

This table shows general conditions for copper-catalyzed N-arylation of aryl iodides. rhhz.netresearchgate.netnih.gov The specific application to this compound would require dedicated study.

Carbon-Oxygen Bond Formation

The formation of carbon-oxygen (C-O) bonds using aryl halides is a cornerstone of modern organic synthesis, enabling the construction of diaryl ethers, which are prevalent in many natural products and pharmaceuticals. This compound can participate in such transformations, primarily through copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations.

The Ullmann condensation, a classic method for forming C-O bonds, typically involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. organic-chemistry.org While specific examples detailing the use of this compound in Ullmann-type reactions are not extensively documented in the provided results, the general applicability of this reaction to aryl iodides suggests its potential. organic-chemistry.orgmdpi.com The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in these transformations. mdpi.com

More contemporary and often milder conditions can be achieved using palladium catalysis. The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful tool for the synthesis of diaryl ethers. This reaction typically employs a palladium catalyst, a suitable phosphine ligand, and a base to couple an aryl halide with an alcohol or phenol. The choice of ligand is crucial for the success of these reactions, with various specialized phosphine ligands developed to promote high yields and functional group tolerance.

Table 1: Representative Conditions for C-O Bond Formation

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Notes |

| Ullmann Condensation | CuI, Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, Toluene | High Temperature | A classic method, often requiring harsh conditions. |

| Buchwald-Hartwig Coupling | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Toluene, Dioxane | Room Temp. to Reflux | Offers milder conditions and broader substrate scope. |

Carbon-Sulfur Bond Formation

The synthesis of aryl sulfides is of significant interest due to their presence in numerous biologically active molecules. nih.gov this compound serves as a suitable substrate for carbon-sulfur (C-S) bond formation through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed thiolation reactions are a common method for the synthesis of aryl sulfides from aryl halides. These reactions typically involve a palladium catalyst, a phosphine ligand, and a base to couple the aryl halide with a thiol. The reaction conditions can be tuned to accommodate a wide range of functional groups. For instance, a study on the palladium-catalyzed intermolecular transthioetherification of aryl iodides with thioethers demonstrated good to excellent yields for substrates bearing both electron-donating and electron-withdrawing groups. rsc.org

Copper-catalyzed C-S bond formation is another viable route. Buchwald and coworkers developed a practical method using copper(I) iodide with ethylene (B1197577) glycol and potassium carbonate to couple thiols with aryl iodides, showing good functional group tolerance. nih.gov The choice of base can also influence the chemoselectivity of the reaction when multiple halide types are present. nih.gov

Table 2: Catalytic Systems for C-S Bond Formation

| Catalyst System | Ligand | Base | Substrate Scope | Reference |

| PdCl₂ | Xantphos | KOtBu | Good for various aryl iodides | rsc.org |

| CuI | Ethylene Glycol | K₂CO₃ | Good functional group tolerance | nih.gov |

| Nickel Catalyst | dcypt | - | Aryl exchange reaction with 2-pyridyl sulfides | organic-chemistry.org |

Cyanation Reactions

The cyano group is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, and amines. The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. psu.eduresearchgate.netrsc.org this compound can undergo cyanation to produce 2-amino-4,6-dimethylbenzonitrile.

The traditional Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide at high temperatures, has been largely superseded by milder palladium-catalyzed methods. nih.gov These reactions typically employ a palladium(0) catalyst which undergoes oxidative addition with the aryl iodide. Subsequent transmetalation with a cyanide source, such as copper(I) cyanide or potassium cyanide, followed by reductive elimination, affords the aryl nitrile. psu.edu A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. researchgate.net

Various palladium catalyst systems have been developed to improve the efficiency and reproducibility of cyanation reactions. The use of palladacycle precatalysts has been shown to be effective for the cyanation of aryl chlorides at low catalyst loadings with non-toxic cyanide sources. nih.gov The choice of cyanide source and reaction conditions can be optimized to achieve high yields. For instance, palladium-catalyzed cyanation of aryl iodides with copper(I) cyanide has been shown to be a general and efficient method. psu.edu

Table 3: Conditions for Palladium-Catalyzed Cyanation of Aryl Iodides

| Catalyst | Cyanide Source | Solvent | Temperature | Notes | Reference |

| Pd(PPh₃)₄ | CuCN | 1,4-Dioxane | Reflux | Good yields for a range of aryl iodides. | psu.edu |

| Pd₂(dba)₃ / Ligand | K₄[Fe(CN)₆] | DMF | 100-130 °C | Can be used for both aryl iodides and bromides. | rsc.org |

| Palladacycle Precatalyst | Zn(CN)₂ | - | - | Effective for aryl chlorides at low catalyst loading. | nih.gov |

Reactivity Involving the Amine Moiety and Aromatic Ring

Formation of Azapalladacycles and Pincer Complexes

The presence of the N,N-dimethylamino group in proximity to the iodo substituent in derivatives of 2-iodoaniline (B362364) allows for the formation of various organometallic complexes, including azapalladacycles and pincer complexes. These complexes are of interest for their applications in catalysis and materials science.

The reaction of N,N-dialkyl-2-iodoanilines with palladium(0) sources can lead to the formation of four-membered azapalladacycles. researchgate.netacs.org For instance, the reaction of N,N-dimethyl-2-iodoaniline with a palladium(0) source and triphenylphosphine (B44618) can yield a four-membered azapalladacycle. acs.org

Furthermore, by introducing chelating "arms" at the 3-position of N,N-dimethyl-2-iodoaniline, a variety of pincer complexes can be synthesized. psu.edursc.org The nature of the chelating arm dictates the type of pincer complex formed. For example, a 3-[(diphenylphosphino)methyl] substituent leads to an OCP-pincer complex, while a 3-[2-(dimethylamino)ethyl] substituent affords a CCN-pincer complex. psu.edursc.org In some cases, the aniline nitrogen acts as a spectator substituent, leading to the formation of six-membered azapalladacycles. psu.edursc.org

Table 4: Synthesis of Palladacycles and Pincer Complexes

| Starting Material | Reagents | Product Type | Reference |

| N,N-dialkyl-2-iodoanilines | Pd(0) source, PPh₃ | Four-membered azapalladacycle | researchgate.netacs.org |

| 3-[(Diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline | Pd₂(dba)₃, PPh₃ | OCP-pincer complex | psu.edursc.org |

| 3-[2-(Dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline | Pd₂(dba)₃, PPh₃ | CCN-pincer complex | psu.edursc.org |

| 2-Iodo-3-(1H-1,2,4-triazol-1-ylmethyl)-N,N-dimethylaniline | Pd₂(dba)₃, PPh₃ | Six-membered azapalladacycle | psu.edursc.org |

Intramolecular Cyclization Reactions Leading to Heterocycles (e.g., Indoles)

This compound and its derivatives are valuable precursors for the synthesis of substituted indoles and other heterocyclic systems through intramolecular cyclization reactions. These reactions often proceed via palladium-catalyzed processes.

A common strategy involves the Sonogashira coupling of a 2-iodoaniline derivative with a terminal alkyne, followed by an intramolecular cyclization. mdpi.combohrium.com The resulting 2,3-disubstituted indoles can be further functionalized. bohrium.com The cyclization can be promoted by various catalysts and conditions. For example, electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines with iodine provides a route to 3-iodoindoles. bohrium.com

Palladium-catalyzed intramolecular cyclization of o-iodoanilines bearing furan (B31954) rings has been developed for the synthesis of N-unprotected 2-amide-substituted indoles. rsc.orgnih.govnih.gov This reaction proceeds through a cascade sequence involving dearomatizing arylation and opening of the furan ring. nih.gov

Table 5: Intramolecular Cyclization for Heterocycle Synthesis

| Reaction Type | Key Intermediate | Catalyst/Reagent | Product | Reference |

| Sonogashira Coupling/Cyclization | N-Tosyl-2-iodoaniline and terminal alkyne | Pd/C, PPh₃, ZnCl₂ | N-Protected indoles | mdpi.com |

| Electrophilic Cyclization | N,N-Dialkyl-2-(1-alkynyl)aniline | I₂ | 3-Iodoindoles | bohrium.com |

| Palladium-Catalyzed Cyclization | o-Iodoaniline bearing a furan ring | Pd catalyst | N-Unprotected 2-amide-substituted indoles | rsc.orgnih.gov |

Metallation and Regioselective Functionalization of Dimethylanilines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchemeurope.com The directing group, typically a heteroatom-containing functionality, interacts with an organolithium reagent to direct deprotonation to the adjacent ortho position. wikipedia.orgacs.org

While the amino group in anilines can act as a directing group, leading to ortho-lithiation, the regioselectivity can be influenced by other substituents and reaction conditions. wikipedia.org In the case of N,N-dimethylaniline, while ortho-metalation is common, meta-metalation can be achieved using specific mixed-metal zincate reagents. beilstein-journals.org This allows for the introduction of electrophiles at the meta position, a typically less accessible site. beilstein-journals.org For instance, quenching the meta-zincated species with iodine yields N,N-dimethyl-3-iodoaniline. beilstein-journals.org

The interplay of the directing effects of the amino group and the iodo substituent in this compound would be expected to influence the regioselectivity of further functionalization of the aromatic ring. While specific studies on the directed metalation of this compound were not found in the provided results, the principles of DoM suggest that the positions ortho to the amino group would be activated towards lithiation, potentially enabling the synthesis of further substituted aniline derivatives.

Table 6: Regioselective Metallation of N,N-Dimethylaniline

| Reagent | Position of Metallation | Subsequent Reaction | Product | Reference |

| n-Butyllithium | ortho | Electrophilic quench | ortho-Substituted N,N-dimethylaniline | wikipedia.org |

| (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) | meta | Iodination | N,N-Dimethyl-3-iodoaniline | beilstein-journals.org |

Exploration of Reaction Mechanisms and Intermediates

The reactivity of this compound is dominated by the interplay of its three key structural features: the reactive carbon-iodine (C-I) bond, the directing primary amine (-NH₂) group, and the steric and electronic influence of the two methyl groups. These features allow the molecule to participate in a variety of transformative reactions, primarily transition metal-catalyzed cross-couplings and directed metallations. Understanding the mechanisms and intermediates in these processes is crucial for predicting outcomes and designing synthetic pathways.

The C(sp²)–I bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination, are particularly prominent. These reactions generally proceed through a well-established catalytic cycle involving a palladium(0) active species.

The canonical mechanism for these processes can be illustrated by three fundamental steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex (often stabilized by phosphine ligands). This step involves the cleavage of the C-I bond and results in the formation of a square planar palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation or Nucleophilic Attack: In reactions like the Sonogashira coupling, a copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide. wikipedia.org This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. In the Buchwald-Hartwig amination, the amine nucleophile coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C or C-N bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

A specific and illustrative pathway involving a substrate class similar to this compound is the synthesis of N-alkyl-3-iodoindoles from N,N-dialkyl-o-iodoanilines. bohrium.com This transformation begins with a Sonogashira coupling to introduce an alkyne at the C2 position, followed by an iodine-mediated electrophilic cyclization. The proposed mechanism for the cyclization involves the anti-attack of the nucleophilic nitrogen and the iodine electrophile across the alkyne, forming an iodoindolium salt intermediate which then dealkylates to yield the final indole product. bohrium.com Given its structure, this compound is an ideal substrate for similar tandem reaction sequences to produce highly substituted indoles.

The choice of catalyst, ligands, and reaction conditions is critical for achieving high efficiency. Sterically hindered biaryl phosphine ligands have been instrumental in improving the scope and reliability of these transformations. rsc.org

Table 1: Common Transition Metal-Catalyzed Reactions and Catalyst Systems

| Reaction Name | Catalyst/Precatalyst | Ligand Examples | Base Examples | Typical Coupling Partner |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, CuI (co-catalyst) | PPh₃, P(t-Bu)₃ | Et₃N, Piperidine | Terminal Alkyne |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, JohnPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Primary/Secondary Amine |

| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | Alkene |

| Suzuki Coupling | Pd(PPh₃)₄ | SPhos, RuPhos | K₂CO₃, K₃PO₄ | Aryl/Vinyl Boronic Acid |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the usual substitution patterns governed by electronic effects. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, sec-BuLi), delivering the deprotonation event exclusively to the adjacent ortho position. wikipedia.orgacs.org

In this compound, the primary amine (-NH₂) group serves as the DMG. While the amino group itself can be a modest director, its protected forms, such as N-Boc or N-pivaloyl, are often more effective. researchgate.netuvm.edu However, even the unprotected amine can direct lithiation. The key to regiochemical control in this specific molecule lies in its substitution pattern. The two ortho positions relative to the amine are C2 and C6. The C2 position is already occupied by the iodine atom, meaning that deprotonation is sterically and electronically guided to the sole available ortho-hydrogen at the C6 position.

The mechanism proceeds via the following pathway:

Coordination: The organolithium reagent, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to break up aggregates and increase basicity, coordinates to the Lewis basic nitrogen atom of the aniline. wikipedia.org

Deprotonation: This coordination pre-positions the base for the abstraction of the C6 proton, which is the most acidic proton adjacent to the directing group, forming a thermodynamically stable aryllithium intermediate.

Electrophilic Quench: The resulting C6-lithiated species is a potent nucleophile that can be trapped by a wide range of electrophiles (E+), introducing a new substituent specifically at the C6 position.

This high level of regiochemical control allows for the synthesis of 1,2,6-trisubstituted aniline derivatives, which are often challenging to prepare through classical electrophilic aromatic substitution methods. Studies on the closely related N,N-dimethylaniline have shown that metallation using sodium or mixed metal reagents can achieve high ortho-selectivity, confirming the strong directing effect of the amino group in this scaffold. beilstein-journals.org

Table 2: Regiochemical Control in the Directed Metallation of this compound

| Feature | Description |

| Directing Group (DMG) | Primary Amine (-NH₂) |

| Potential Metalation Sites | C2 (blocked by Iodine), C4 (meta), C6 (ortho) |

| Predicted Site of Lithiation | C6 (due to ortho-directing effect of the -NH₂ group) |

| Controlling Factors | 1. Coordination of Li to the -NH₂ group.2. Steric hindrance at the C2 position by the iodine atom.3. Proximity of the C6 proton to the coordinated base. |

| Outcome | Highly regioselective formation of a 6-lithio-2-iodo-3,5-dimethylaniline intermediate. |

| Potential Electrophiles (E+) | D₂O, Alkyl halides, Aldehydes, Ketones, CO₂, Disulfides |

Coordination Chemistry and Ligand Design Incorporating 2 Iodo 3,5 Dimethylaniline Scaffolds

Synthesis and Structural Characterization of Palladium(II) Complexes

The synthesis of palladium(II) complexes incorporating scaffolds related to 2-iodo-3,5-dimethylaniline often involves the reaction of a substituted 2-iodo-N,N-dimethylaniline derivative with a suitable palladium(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The presence of a chelating arm, typically introduced at the 3-position of the aniline (B41778) ring, facilitates the formation of stable cyclometalated complexes.

For instance, the reaction of 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline with Pd₂(dba)₃ in the presence of triphenylphosphine (B44618) (PPh₃) under aerobic conditions leads to the formation of an OCP-pincer complex. This transformation proceeds through a sequential C(sp³)–H activation and oxidation at the α-position of the aniline's N-methyl group.

Similarly, when 3-[2-(dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline is subjected to similar reaction conditions, a CCN-pincer complex is formed. This is the result of a second C–H activation process occurring at the formyl group of an initially formed OCN-pincer intermediate.

In contrast, the reaction of 2-iodo-3-(1H-1,2,4-triazol-1-ylmethyl)-N,N-dimethylaniline or 2-iodo-3-(pyrazol-1-ylmethyl)-N,N-dimethylaniline with Pd₂(dba)₃ and PPh₃ yields six-membered azapalladacycles. In these complexes, the aniline nitrogen does not directly participate in the coordination to the palladium center, acting instead as a spectator substituent.

The structural characterization of these complexes is typically achieved through a combination of spectroscopic techniques, including ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as single-crystal X-ray diffraction analysis. These studies provide detailed insights into the coordination geometry around the palladium center and the bonding characteristics of the ligands.

Table 1: Selected Palladium(II) Complexes Derived from Substituted 2-Iodo-N,N-dimethylanilines

| Precursor Ligand | Palladium Source | Resulting Complex Type | Key Feature |

|---|---|---|---|

| 3-[(Diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline | Pd₂(dba)₃ / PPh₃ | OCP-Pincer | C(sp³)–H activation/oxidation at N-methyl |

| 3-[2-(Dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline | Pd₂(dba)₃ / PPh₃ | CCN-Pincer | Second C–H activation of formyl group |

| 2-Iodo-3-(1H-1,2,4-triazol-1-ylmethyl)-N,N-dimethylaniline | Pd₂(dba)₃ / PPh₃ | 6-membered Azapalladacycle | Aniline nitrogen is a spectator |

Design of Ligands with Chelating Arms Derived from 2-Iodo-N,N-dimethylanilines

The design of ligands derived from the 2-iodo-N,N-dimethylaniline scaffold is centered around the introduction of various chelating "arms" at the 3-position of the aromatic ring. The nature of this chelating arm plays a crucial role in determining the type of palladium complex that is formed.

By strategically choosing the donor atoms within the chelating arm, it is possible to direct the coordination to achieve specific geometries and reactivities. For example:

Phosphine-containing arms: The incorporation of a diphenylphosphino group, as seen in 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline, promotes the formation of pincer-type complexes through C-H activation.

Amine-containing arms: The use of a dimethylaminoethyl group in 3-[2-(dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline also leads to pincer complexes.

Azole-containing arms: When azole moieties like triazole or pyrazole are used as the chelating arm, as in 2-iodo-3-(1H-1,2,4-triazol-1-ylmethyl)-N,N-dimethylaniline and 2-iodo-3-(pyrazol-1-ylmethyl)-N,N-dimethylaniline, the coordination behavior changes. In these cases, the azole nitrogen atoms are the primary coordination sites, leading to the formation of azapalladacycles where the aniline nitrogen remains uncoordinated.

The versatility of this ligand design approach allows for the synthesis of a diverse range of palladium complexes with varying coordination environments, which can have significant implications for their potential applications in catalysis and materials science.

Influence of Substituents on Coordination Modes and Reactivity in Organometallic Chemistry

The electronic and steric properties of substituents on the aniline ring of ligands like this compound can significantly influence the coordination modes and reactivity of the resulting organometallic complexes.

Electronic Effects:

The two methyl groups at the 3- and 5-positions of the aniline ring are electron-donating groups. Their presence increases the electron density on the aromatic ring and, consequently, on the aniline nitrogen atom. This enhanced electron-donating ability of the ligand can strengthen the bond to the palladium center. In the context of catalytic cycles, the electronic nature of the aniline ligand can be crucial for fine-tuning the reactivity. For instance, in cross-coupling reactions, the electron density at the metal center can influence the rates of oxidative addition and reductive elimination steps.

Steric Effects:

The methyl group at the 3-position, being ortho to both the iodine atom and the N,N-dimethylamino group, introduces significant steric hindrance around the potential coordination sites. This steric bulk can influence the coordination geometry of the resulting palladium complex. For example, it might favor certain coordination modes over others to minimize steric clashes. Sterically demanding ligands can also play a role in stabilizing low-coordinate metal species, which are often highly reactive catalytic intermediates. The steric environment created by the 3,5-dimethyl substitution pattern can also impact the approach of substrates to the metal center, thereby influencing the selectivity of catalytic reactions.

Spectroscopic and Structural Characterization of 2 Iodo 3,5 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom in the molecule can be mapped.

The ¹H NMR spectrum of an aromatic compound like 2-Iodo-3,5-dimethylaniline provides detailed information about the protons on the benzene (B151609) ring and the methyl and amine substituents. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents. For instance, in derivatives of N,N-dimethylaniline, the aromatic protons of the ortho-substituted product typically appear as four multiplets, while the meta-substituted product shows three multiplets and a singlet. beilstein-journals.org The para-substituted isomer is characterized by two doublets. beilstein-journals.org

In a study involving the N-methylation of 2-iodoaniline (B362364), the resulting 2-iodo-N-methylaniline showed a doublet of doublets at δ 7.67 ppm for the proton ortho to the iodine, and a singlet at δ 4.21 ppm for the NH proton. rsc.org The N-methyl protons appeared as a doublet at δ 2.90 ppm. rsc.org For N,2-dimethylaniline, the N-methyl protons are observed as a singlet at δ 2.96 ppm, and the aromatic methyl protons at δ 2.21 ppm. rsc.org

The following table summarizes representative ¹H NMR data for related dimethylaniline derivatives.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Iodo-N,N-dimethylaniline | d6-benzene | 7.76 (d, 1H, Hmeta), 6.98 (t, 1H, Hmeta′), 6.72 (d, 1H, Hortho′), 6.46 (t, 1H, Hpara), 2.45 (s, 6H, N(CH₃)₂) beilstein-journals.org |

| 3-Iodo-N,N-dimethylaniline | d6-benzene | 7.05 (d, 1H, Hpara), 6.98 (s, 1H, Hortho), 6.70 (t, 1H, Hmeta′), 6.34 (d, 1H, Hortho′), 2.32 (s, 6H, N(CH₃)₂) beilstein-journals.org |

| N,3-dimethylaniline | CDCl₃ | 7.4 Hz, 1H), 6.50 (d, J = 6.5 Hz, 2H), 3.68 (s, 1H), 2.88 (s, 3H), 2.37 (s, 3H) rsc.org |

This table is for illustrative purposes and shows data for related compounds. Specific data for this compound was not found in the search results.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the electronic effects of the substituents. The carbon atom attached to the iodine (the ipso-carbon) in iodo-substituted aromatics typically appears at a distinct chemical shift.

For example, in 2-iodo-N-methylaniline, the carbon signals appear at δ 148.16, 138.86, 129.47, 118.47, and 109.99 ppm, with the N-methyl carbon at δ 30.97 ppm. rsc.org In the case of 2-Iodo-N,N-dimethylaniline, the ipso-carbon attached to iodine (I-Cortho) resonates at δ 97.9 ppm. beilstein-journals.org The other aromatic carbons appear at δ 155.4 (Cipso), 140.5 (Cmeta), 129.1 (Cmeta′), 125.2 (Cpara), and 120.9 (Cortho′), with the N-methyl carbons at δ 44.7 ppm. beilstein-journals.org

A selection of ¹³C NMR data for related compounds is presented below.

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Iodo-N-methylaniline | CDCl₃ | 148.16, 138.86, 129.47, 118.47, 109.99, 30.97 rsc.org |

| 3-Iodo-N-methylaniline | CDCl₃ | 150.41, 130.58, 125.88, 120.69, 111.77, 95.31, 30.44 rsc.org |

| 2-Iodo-N,N-dimethylaniline | d6-benzene | 155.4 (Cipso), 140.5 (Cmeta), 129.1 (Cmeta′), 125.2 (Cpara), 120.9 (Cortho′), 97.9 (I-Cortho), 44.7 (N(CH₃)₂) beilstein-journals.org |

This table is for illustrative purposes and shows data for related compounds. Specific data for this compound was not found in the search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification. wiley.com

In aromatic amines, the N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. Primary amines show two bands in this region, while secondary amines show one. researchgate.net The C-N stretching vibrations of aromatic amines appear in the 1250-1380 cm⁻¹ range. The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹, and the aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

For instance, the IR spectrum of 7-allyloxy-8-iodo-4-methylcoumarin shows characteristic peaks at 1730 cm⁻¹ (C=O), 1470, 1400, 1100, and 760 cm⁻¹. niscpr.res.in The IR spectrum of 2,5-dimethylaniline (B45416) has been studied, providing a basis for comparison. sigmaaldrich.com

The following table lists typical IR absorption ranges for functional groups present in this compound.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (methyl) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N (aromatic amine) | Stretch | 1250 - 1380 |

| C-I | Stretch | 500 - 600 |

This table provides general ranges. Specific peak positions for this compound were not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also help in elucidating the structure.

In the mass spectrum of an organoiodine compound, the presence of iodine is often indicated by a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I). The molecular ion peak (M⁺) will be observed at a mass corresponding to the molecular weight of the compound. For this compound, the expected molecular weight is 247.08 g/mol . nih.gov

GC-MS analysis of iodo-N,N-dimethylaniline isomers has been reported, confirming their presence in reaction mixtures. beilstein-journals.org Furthermore, GC-MS has been used for the determination of iodinated derivatives of aromatic amines. nih.gov The derivatization of iodide to 4-iodo-N,N-dimethylaniline followed by GC-MS analysis is a known analytical method. researchgate.netdss.go.th

A study on the N-methylation of 2-iodoaniline reported a GC-MS (m/z) of 232.97 for the resulting 2-iodo-N-methylaniline (calculated as 233.06). rsc.org

The table below shows the expected mass spectrometric data for this compound.

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| This compound | ESI (Expected) | 248.0 |

This is an expected value. Specific experimental MS data for this compound was not found in the search results.

X-ray Crystallography for Solid-State Structures

While a specific crystal structure for this compound was not found, studies on related iodo-substituted aniline (B41778) derivatives provide insights into the expected structural features. For example, the crystal structure of a derivative of 2-iodo-3-methylbenzylamine has been determined. oup.com X-ray crystallography of 2-iodo-N,4-dimethylaniline has confirmed a planar aromatic system with bond angles consistent with a distorted trigonal geometry at the iodine site. vulcanchem.com

In the crystal structures of iodo-substituted organic molecules, iodo-iodo interactions can play a significant role in the crystal packing, sometimes forming 2D corrugated layers. researchgate.net The refinement of crystal structures is typically carried out using software packages like SHELXL. rsc.org

The following table summarizes crystal data for a related iodo-containing organic compound to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value (for C₂₈H₂₅IN₂) rsc.org |

| Crystal system | Triclinic |

| Space group | P -1 |

| a (Å) | 9.6023(3) |

| b (Å) | 11.8204(4) |

| c (Å) | 12.0014(6) |

| α (°) | 118.262(4) |

| β (°) | 99.616(3) |

| γ (°) | 94.267(3) |

| Volume (ų) | 1164.32(9) |

| Z | 2 |

This table shows data for a different, but related, iodo-containing compound to exemplify the output of an X-ray crystallographic study.

Analytical Applications and Derivatization for Quantitative Analysis

Derivatization to 4-Iodo-N,N-dimethylaniline for Iodide Determination

A notable analytical application involves the determination of iodide through its conversion into 4-iodo-N,N-dimethylaniline. rsc.orgdss.go.thnih.gov This derivatization procedure provides a robust and rapid method for quantifying iodide in various matrices, including iodized table salt and seawater. rsc.orgresearchgate.net

The core of this method is a two-step reaction performed in an aqueous solution. First, iodide (I⁻) is oxidized to iodine (I₂). An oxidizing agent such as 2-iodosobenzoate is used for this purpose in a neutral or slightly acidic phosphate (B84403) buffer. rsc.orgthaiscience.info Subsequently, the generated iodine reacts with a derivatizing agent, N,N-dimethylaniline, which acts as an "iodine scavenger". researchgate.net This electrophilic substitution reaction is swift, typically completing within one minute, and yields the stable derivative 4-iodo-N,N-dimethylaniline. rsc.orgresearchgate.net

The resulting derivative, 4-iodo-N,N-dimethylaniline, is an organic compound that can be efficiently extracted from the aqueous sample matrix into an organic solvent like cyclohexane (B81311) or hexane. rsc.orgthaiscience.info This extraction step serves to concentrate the analyte and separate it from interfering substances. The quantitative nature of this derivatization has been confirmed, with an average conversion rate of 96.8% (RSD 3%). researchgate.net This high efficiency is crucial for accurate quantification. The method can also be adapted to determine iodine (by omitting the oxidizing agent) and iodate (B108269) (by first reducing it to iodide with ascorbic acid). rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Following derivatization and solvent extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the separation and quantification of the 4-iodo-N,N-dimethylaniline derivative. rsc.orgthaiscience.info GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry, providing high sensitivity and selectivity. nih.govmdpi.com

The extracted organic layer containing the derivative is injected into the GC system. dss.go.th A capillary column, such as a DB-17ms or Rxi-5MS, is used to separate the 4-iodo-N,N-dimethylaniline from other components in the extract. nih.govmdpi.com The GC oven temperature is programmed to ensure optimal separation. mdpi.com

Once separated by the GC, the compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. mdpi.com For quantification, selected ion monitoring (SIM) mode is often used. mdpi.com This involves monitoring specific fragment ions characteristic of 4-iodo-N,N-dimethylaniline, which enhances the sensitivity and reduces background noise. The molecular ion often serves as the base peak in the mass spectrum. researchgate.net An internal standard, such as 2,4,6-tribromoaniline (B120722) or diphenylamine, is typically added to the sample to improve the precision and accuracy of the quantification. researchgate.netthaiscience.info

The method is validated to ensure its reliability. thaiscience.info Key validation parameters include linearity, limit of detection (LOD), accuracy, and precision. thaiscience.info For the determination of iodide via this derivatization and GC-MS analysis, a wide linear calibration range has been achieved, for instance, from 0.02 to 50 µg L⁻¹ with a high correlation coefficient (0.9998). rsc.orgdss.go.th The method demonstrates excellent sensitivity, with a reported limit of detection as low as 3 to 8 nanograms per liter (ng L⁻¹). rsc.orgthaiscience.info Recovery studies on spiked samples have shown high accuracy, with recovery rates typically falling between 96.8% and 104.3%. rsc.orgresearchgate.net

Table 1: GC-MS Parameters for Analysis of 4-iodo-N,N-dimethylaniline

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 6890N or similar | mdpi.com |

| Capillary Column | DB-17ms (30.0 m x 0.25 mm i.d., 0.25 µm film) | mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | mdpi.com |

| Injector Temperature | 250-280 °C | nih.govmdpi.com |

| Oven Program | Initial 50°C, ramped to 300°C | mdpi.com |

| MS System | Agilent 5975C or similar | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) | mdpi.com |

Table 2: Performance Metrics for Iodide Determination Method

| Metric | Value | Reference |

|---|---|---|

| Linear Range | 0.02 - 50 µg/L | rsc.orgnih.gov |

| Correlation Coefficient (r²) | 0.9998 | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 3 - 8 ng/L | rsc.orgthaiscience.info |

| Sample Recovery | 96.8% - 104.3% | rsc.orgnih.gov |

| Relative Standard Deviation (RSD) | 1.9% - 3.6% | rsc.orgresearchgate.net |

Emerging Research Frontiers and Future Perspectives in 2 Iodo 3,5 Dimethylaniline Chemistry

Development of Sustainable Synthetic Routes

The classical methods for iodinating aromatic compounds often rely on harsh reagents and environmentally persistent solvents. Modern research is actively pursuing more sustainable and efficient pathways for the synthesis of iodoarenes like 2-Iodo-3,5-dimethylaniline. These emerging strategies prioritize mild reaction conditions, the use of non-toxic catalysts and solvents, and improved atom economy.

A significant area of development is the use of N-Iodosuccinimide (NIS) as an iodinating agent under greener conditions. One notable approach involves the iodination of aromatic compounds via a solid-state grinding method at room temperature, using NIS with a catalytic amount of acetic acid. scispace.com This technique offers substantial benefits, including very short reaction times (5-8 minutes), high yields (94–99%), and a simple, non-hazardous work-up procedure. scispace.com Such solvent-free methods drastically reduce chemical waste and energy consumption. scispace.com

Another promising green strategy employs inexpensive and commercially available potassium iodide (KI) and an oxidant like ammonium (B1175870) peroxodisulfate in an aqueous methanol (B129727) medium at room temperature. organic-chemistry.org This acid-free method is compatible with various functional groups and provides predominantly ortho-monoiodinated products for activated aromatics like anilines. organic-chemistry.org Similarly, systems using hydrogen peroxide as a clean oxidant with a source of iodine, such as sodium periodate (B1199274) in aqueous ethanol (B145695), represent an environmentally friendly alternative for the iodination of moderately active arenes. asianpubs.orgresearchgate.net

Catalysis is at the forefront of sustainable synthesis. Various metal- and organo-catalytic systems have been developed to activate iodine sources like NIS. For example, silver(I) triflimide has been used as a catalyst for the mild and rapid iodination of anilines and other activated arenes. organic-chemistry.orgorganic-chemistry.org Furthermore, recyclable ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, have been designed to act as both the iodinating reagent and the solvent, allowing for solvent-free reactions and easy recovery and reuse of the reagent. rsc.org

These advancements point toward a future where the production of this compound can be achieved with minimal environmental impact, aligning with the principles of green chemistry.

| Method | Reagents & Conditions | Key Advantages | Reference |

|---|---|---|---|

| Solid-State Grinding | N-Iodosuccinimide (NIS), Acetic Acid (catalyst), Room Temperature | Solvent-free, rapid reaction (5-8 min), high yields (94-99%), simple work-up. | scispace.com |

| Aqueous Oxidation | Potassium Iodide (KI), Ammonium Peroxodisulfate, Aqueous Methanol, Room Temperature | Environmentally benign, acid-free, compatible with oxidizable groups. | organic-chemistry.org |

| Green Oxidation | Hydrogen Peroxide, Sodium Periodate, Aqueous Ethanol | Uses a clean oxidant (H₂O₂), environmentally friendly solvent system. | asianpubs.orgresearchgate.net |

| Recyclable Ionic Liquid | 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), Solvent-free | Dual role as reagent and solvent, recyclable, no oxidant/catalyst needed. | rsc.org |

| Silver Catalysis | N-Iodosuccinimide (NIS), Silver(I) triflimide (catalyst) | Mild and rapid method suitable for a wide range of anilines. | organic-chemistry.orgorganic-chemistry.org |

Exploitation in Advanced Functional Materials

The iodine atom in this compound is not merely a substituent; it is a highly versatile functional handle for constructing larger, conjugated molecular systems. This capability makes the compound a promising precursor for advanced functional materials with tailored electronic and optoelectronic properties. The future in this area lies in using this compound as a key building block in polymerization and molecular engineering.

The C-I bond is particularly amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are cornerstones of modern materials synthesis, enabling the precise formation of C-C bonds. By reacting this compound with appropriate coupling partners (e.g., boronic acids or terminal alkynes), chemists can synthesize complex oligomers and polymers. The steric hindrance from the two methyl groups ortho and para to the iodine can influence the dihedral angle between adjacent aromatic units in a resulting polymer chain, which in turn affects the material's conjugation length and electronic properties like charge mobility and light emission wavelength.

Substituted anilines and the heterocyclic structures derived from them, such as quinolines, are known to be important precursors for electronic and optoelectronic materials. mdpi.com The incorporation of the this compound unit into such systems could lead to new organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). smolecule.com The specific substitution pattern can be leveraged to fine-tune the HOMO/LUMO energy levels of the resulting materials, a critical factor in optimizing device performance. For instance, related iodo-functionalized monomers have been successfully used to synthesize polymers for electronic applications, demonstrating the viability of this approach. researchgate.net

Furthermore, the molecular structure of this compound is a candidate for creating materials with interesting photophysical properties, such as multiphoton absorption, which is relevant for applications in bio-imaging and photodynamic therapy. tandfonline.com Future research will likely focus on the synthesis and characterization of novel conjugated systems derived from this iodoaniline to explore and exploit these advanced material properties.

Integration into Complex Molecular Architectures and Natural Product Synthesis

Beyond materials science, this compound is a valuable intermediate for constructing complex molecular architectures, including pharmacologically active compounds and natural product analogues. The iodine atom provides a reliable reaction site for introducing molecular diversity in the late stages of a synthetic sequence.

A powerful application is in the generation of arynes (or benzynes), which are highly reactive intermediates used to rapidly build molecular complexity. For example, related di-iodoaniline derivatives can be converted into aryne precursors, which then react with various nucleophiles to create highly substituted aromatic rings that would be difficult to synthesize otherwise. rsc.org This strategy allows for the divergent synthesis of 1,3,5-trisubstituted benzenes, which are core scaffolds in many functional molecules. rsc.org

The Sonogashira coupling of 2-iodoanilines with terminal acetylenes is a key step in synthesizing substrates for electrophilic cyclization. spbu.ru For instance, reacting a 2-iodo-N,N-dimethylaniline derivative with a terminal diyne produces a 2-(buta-1,3-diynyl)-N,N-dimethylaniline. spbu.ru This intermediate can then undergo iodine-mediated cyclization to form complex, functionalized indole (B1671886) heterocycles, which are prevalent motifs in natural products and pharmaceuticals. spbu.ru

Furthermore, the C-I bond can participate in Ullmann coupling reactions to form C-N bonds. This allows for the linking of the this compound core to various N-heterocycles like indoles, carbazoles, or pyrazoles, generating intricate, multi-component molecular structures. rsc.org The synthesis of quinolines from anilines is another well-established route where the substitution pattern of the starting aniline (B41778) is transferred to the final heterocyclic product, providing a functionalized core for further derivatization. mdpi.com The development of efficient methods to synthesize 2-methylquinolines from anilines using an iodine catalyst highlights a metal-free approach to building these important heterocyclic systems. mdpi.com

The strategic use of this compound as a foundational building block enables chemists to access a wide array of complex molecules, paving the way for new discoveries in medicinal chemistry and total synthesis.

| Reaction Type | Iodoaniline Substrate Type | Coupling Partner / Reagent | Resulting Molecular Architecture | Reference |

|---|---|---|---|---|

| Sonogashira Coupling & Cyclization | 2-Iodo-N,N-dimethylanilines | Terminal Diacetylenes | 2-(Buta-1,3-diynyl)anilines, leading to functionalized indoles. | spbu.ru |

| Aryne Formation & Trapping | 2,3,5-Triiodo-N,N-dialkylanilines | Phenols, N-heterocycles (as nucleophiles) | 5-Iodo-1,3-disubstituted benzenes. | rsc.org |

| Ullmann Coupling | 5-Iodo-1,3-disubstituted benzenes (from iodoanilines) | Indole, Carbazole, Pyrrole | Hetero-1,3,5-trisubstituted benzenes. | rsc.org |

| Condensation/Cyclization | Anilines | Vinyl Ethers (with Iodine catalyst) | 2-Methylquinolines. | mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-3,5-dimethylaniline, and how can purity be optimized?

Methodological Answer: A common approach involves halogen exchange or electrophilic iodination of 3,5-dimethylaniline derivatives. For example, substituting bromine in 1-bromo-3,5-dimethylbenzene with iodine via Ullmann coupling or using N-iodosuccinimide (NIS) in acidic conditions. Purification via silica gel chromatography (e.g., petroleum ether:EtOAc gradients) ensures high purity . Optimizing reaction time, temperature, and stoichiometry minimizes byproducts. Confirm purity using HPLC (>97%) and H NMR (e.g., δ 6.43 ppm for aromatic protons) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- H/C NMR : Identify aromatic protons (e.g., δ 2.27 ppm for methyl groups) and iodine’s deshielding effects .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 261 for CHIN) .

- Elemental Analysis : Verify C, H, N, and I percentages (±0.3% deviation).

- HPLC : Assess purity using reverse-phase columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of iodination in 3,5-dimethylaniline derivatives?

Methodological Answer: Regioselectivity depends on electronic and steric factors. The methyl groups at positions 3 and 5 deactivate the ring, directing iodination to the para position (C-2) under electrophilic conditions. Kinetic studies using varying temperatures (0–80°C) and iodine sources (e.g., I vs. NIS) can map activation energies. DFT calculations (e.g., Gaussian software) predict transition states, validated by H NMR and X-ray crystallography .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Address discrepancies via:

- Meta-Analysis : Compare studies on DNA adduct formation (e.g., using LC-MS/MS to quantify adducts like N-acetoxy-3,5-dimethylaniline derivatives) .

- Reproducibility Tests : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controlled exposure times.

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±5% for HPLC) and biological variability (e.g., ANOVA for cell culture studies) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Use molecular modeling tools (e.g., Schrödinger Suite):

Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic attack sites.

Transition State Analysis : Simulate intermediates (e.g., Meisenheimer complexes) to determine activation barriers.

Solvent Effects : Incorporate polarizable continuum models (PCM) for solvent interactions (e.g., DMF vs. THF). Validate predictions with kinetic experiments (e.g., rate constants via UV-Vis spectroscopy) .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

Methodological Answer:

- Standard Deviation (SD) : Report yields as mean ± SD (n ≥ 3 replicates).

- t-Tests/ANOVA : Compare yields across catalysts or solvents (e.g., Pd/C vs. CuI).

- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data.

- Graphical Representation : Plot yield vs. temperature with error bars; use box plots for multi-condition comparisons .

Q. How should researchers present spectral data to comply with academic standards?

Methodological Answer:

- NMR : Include integration values, multiplicity (e.g., d, m), and coupling constants (J in Hz). Annotate spectra with compound structure .

- Chromatograms : Label peaks with retention times and area percentages.

- Raw Data : Deposit in appendices or repositories (e.g., Zenodo) with DOIs. Reference spectra to published benchmarks (e.g., NIST Chemistry WebBook) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical use of toxicity data in open-access publications?

Methodological Answer:

- Data Anonymization : Remove identifiers from biological datasets.

- Licensing : Use CC-BY 4.0 for public access, requiring attribution.

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Deposit in repositories like Figshare with metadata tags (e.g., “neurotoxicity”) .

Q. How can researchers enhance reproducibility in studies involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.